4-[(1-Methylethyl)thio]-1,2-benzenediamine
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Overview
Description
4-[(1-Methylethyl)thio]-1,2-benzenediamine is an organic compound with the molecular formula C9H14N2S and a molecular weight of 182.29 g/mol . This compound is characterized by the presence of a benzene ring substituted with two amino groups and a thioether group. It is used as an intermediate in the synthesis of various chemical products and has applications in different fields of scientific research .
Preparation Methods
The synthesis of 4-[(1-Methylethyl)thio]-1,2-benzenediamine involves several steps. One common method includes the reaction of 4-nitro-1,2-benzenediamine with isopropyl mercaptan under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the thioether linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-[(1-Methylethyl)thio]-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(1-Methylethyl)thio]-1,2-benzenediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1-Methylethyl)thio]-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The thioether group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
4-[(1-Methylethyl)thio]-1,2-benzenediamine can be compared with other similar compounds, such as:
4-Methyl-2-[(1-methylethyl)thio]benzenamine: This compound has a similar structure but differs in the position of the amino groups.
2-(1-Methylethoxy)-4-[(1-methylethyl)thio]benzenamine: This compound contains an additional methoxy group, which alters its chemical properties and reactivity.
Benzene, 1-methyl-4-[(1-methylethyl)thio]-: This compound lacks the amino groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-propan-2-ylsulfanylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTRCUIHOIDMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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